Chemical Properties and Synthetic Utility of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile in Targeted Oncology
Chemical Properties and Synthetic Utility of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile in Targeted Oncology
Executive Summary
In the landscape of modern medicinal chemistry, N-heterocyclic scaffolds are foundational to the design of targeted therapeutics. 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile (CAS: 63486-97-5) and its halogenated derivatives represent a highly specialized class of electrophilic building blocks. This technical guide explores the physicochemical properties, structural logic, and synthetic workflows associated with this scaffold, specifically highlighting its critical role as the primary pharmacophore in the synthesis of Olutasidenib (FT-2102), an FDA-approved mutant isocitrate dehydrogenase-1 (mIDH1) inhibitor used in the treatment of relapsed or refractory acute myeloid leukemia (AML) .
Physicochemical Profile & Structural Logic
The utility of the 1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile scaffold stems from its unique electronic distribution and rigid geometry. As an application scientist, selecting this specific ring system over a standard pyridine or unmethylated pyridone is driven by three mechanistic imperatives:
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Tautomeric Locking: The N-methyl group prevents lactam-lactim tautomerization. This locks the molecule into the pyridone form, ensuring a single, predictable 3D conformer that acts as a reliable hydrogen-bond acceptor within the target protein's binding pocket.
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Electronic Activation: The cyano group (-CN) at the C2 position is a powerful electron-withdrawing group (EWG). It significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. When a leaving group (such as fluorine) is introduced at the C5 position, the synergistic electron-withdrawing effects of the para-carbonyl and meta-cyano groups highly activate the C5 carbon for Nucleophilic Aromatic Substitution (SNAr).
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Metabolic Stability: The electron-deficient nature of the cyanopyridone ring makes it highly resistant to oxidative metabolism by cytochrome P450 enzymes, a crucial factor for oral bioavailability .
Table 1: Physicochemical Properties of the Core Scaffold & Key Derivative
| Property | Core Scaffold | Active Electrophilic Intermediate |
| Chemical Name | 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile | 5-Fluoro-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile |
| CAS Number | 63486-97-5 | 1887014-15-4 |
| Molecular Formula | C₇H₆N₂O | C₇H₅FN₂O |
| Molecular Weight | 134.14 g/mol | 152.13 g/mol |
| Role in Synthesis | Fundamental Building Block | Direct Electrophile for SNAr Coupling |
| Key Reactive Site | C5 (Requires prior halogenation) | C5 (Fluorine acts as the leaving group) |
Mechanistic Role in Drug Development (mIDH1 Inhibition)
In wild-type cells, IDH1 catalyzes the oxidative decarboxylation of isocitrate to
The cyanopyridone scaffold is structurally optimized to penetrate the allosteric pocket of the mIDH1 dimer, effectively halting the production of 2-HG and restoring normal cellular differentiation.
Diagram: Metabolic pathway of mIDH1 and targeted inhibition via the cyanopyridone scaffold.
Synthetic Methodologies & Experimental Protocols
The integration of the 1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile architecture into complex APIs requires precise synthetic control. Below is a field-proven, self-validating workflow detailing the N-methylation of the precursor and the subsequent SNAr coupling to yield Olutasidenib .
Diagram: Two-step synthetic workflow utilizing the cyanopyridone scaffold to generate Olutasidenib.
Protocol 1: N-Methylation to Form the Active Electrophile
Causality: Potassium carbonate (
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Assembly: In a 200 mL round bottom flask, suspend 5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile (16.73 mmol) and
(35.2 mmol, ~2.1 eq) in anhydrous DMF (46 mL). Stir at room temperature for 15 minutes to allow for complete deprotonation. -
Alkylation: Dropwise, add Iodomethane (MeI) (19.19 mmol, ~1.15 eq). The reaction is mildly exothermic.
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Propagation & Monitoring: Stir at room temperature for 45 minutes. Self-Validation: Monitor via LC-MS. The reaction is complete when the starting material mass peak disappears, replaced by the product peak at m/z 153
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Workup: Evaporate the DMF under reduced pressure. Quench the residue with water (150 mL) and extract with Dichloromethane (DCM) (
mL). Dry the organic layer over , filter, and concentrate to yield the active electrophile.
Protocol 2: SNAr Coupling to Yield the Target API
Causality: The steric bulk of the secondary amine nucleophile necessitates elevated temperatures (110°C). Dimethyl sulfoxide (DMSO) is critical here; its high dielectric constant stabilizes the anionic Meisenheimer complex, significantly accelerating the rate-determining addition step. N,N-Diisopropylethylamine (DIEA) acts as a non-nucleophilic base to scavenge the generated hydrofluoric acid (HF).
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Assembly: Combine 5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile (0.218 mmol, electrophile) and (S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one hydrochloride (0.193 mmol, nucleophile) in a reaction vial.
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Solvation & Basification: Add anhydrous DMSO (1.5 mL) followed by DIEA (0.573 mmol, ~3 eq).
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Thermal Activation: Seal the vial and heat the mixture at 110°C for 24 hours.
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Workup: Cool to room temperature. Dilute the mixture with water (20 mL) to precipitate highly non-polar impurities, then extract the aqueous layer with Ethyl Acetate (EtOAc) (20 mL). Dry the organic extract over
and filter. -
Purification: Evaporate the solvent and purify the crude material via MPLC (silica gel) using an isocratic elution of 55% EtOAc in hexanes.
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Validation: The target compound (Olutasidenib) elutes as the main peak. Confirm identity via LC-MS (m/z 355
) and NMR (DMSO- ) observing the characteristic N-methyl singlet at 3.58 ppm .
References
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PubChem. "Olutasidenib | C18H15ClN4O2 | CID 118955396" National Center for Biotechnology Information. Available at: [Link]
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REZLIDHIA® (olutasidenib) capsules Full Prescribing Information. Rigel Pharmaceuticals. Available at: [Link]
- "Treating patients harboring an isocitrate dehydrogenase 1 (IDH-1) mutation." US Patent 11497743B2. Google Patents.


